molecular formula C8H7BrO3 B079518 2-Bromo-4-methoxybenzoic acid CAS No. 74317-85-4

2-Bromo-4-methoxybenzoic acid

Cat. No. B079518
CAS RN: 74317-85-4
M. Wt: 231.04 g/mol
InChI Key: SEJVMKLJNIKFAF-UHFFFAOYSA-N
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Patent
US09012217B2

Procedure details

Br2 (8.5 mL, 165.89 mmol) is added dropwise to 20% NaOH (97 mL) at 0-10° C. in a 15-min period. The resulting solution is warmed to room temperature before 1-(2-bromo-4-methoxyphenyl)ethanone (2) (9.50 g, 41.47 mmol) is added. The mixture is stirred at 36° C. for 29 h and at room temperature for 17 h, diluted with 0.5 M NaHSO3 (25 mL), and extracted with ether (100 mL and 70 mL). The aqueous layer is acidified with conc. HCl (30 mL) to give 6.56 g (68%) of 3 as a white solid, mp 195-197° C. IR 2997, 1686, 1596, 1290 cm−1; 1H NMR (CDCl3) δ 3.80 (s, 3H, CH3O), 6.83 (dd, J=7.2, 2.0 Hz, 1H, 5-PhH), 7.15 (d, J=2.0 Hz, 1H, 3PhrH), 7.90 ppm (d, J=7.2 Hz, 1H, 6-PhH).
Name
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Yield
68%

Identifiers

REACTION_CXSMILES
BrBr.[OH-:3].[Na+].[Br:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:7]=1[C:14](=[O:16])C>OS([O-])=O.[Na+]>[Br:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:7]=1[C:14]([OH:16])=[O:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
97 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OC)C(C)=O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
OS(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
36 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 36° C. for 29 h and at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 mL and 70 mL)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.56 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.